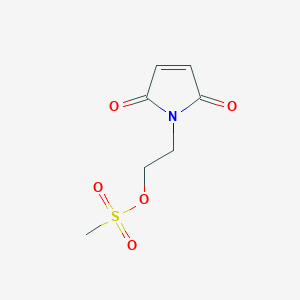

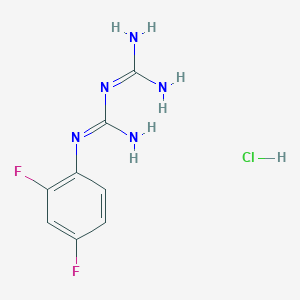

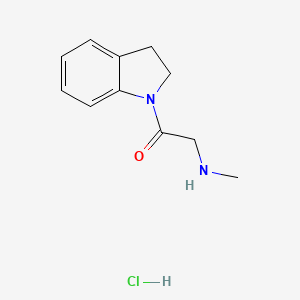

![molecular formula C6H7NS2 B1317513 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol CAS No. 88871-84-5](/img/structure/B1317513.png)

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Radical Cyclizations and Derivative Synthesis

Radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols lead to the formation of dithiaspirobicycles and annellated dithiabicycles, showcasing the compound's utility in synthesizing complex sulfur-containing heterocycles. This reaction pathway is further supported by the synthesis of 1,3-thiazole-5-thiols through carbophilic alkylation, demonstrating the versatile reactivity of the thiazolethione backbone (Jenny, Wipf, & Heimgartner, 1989).

Carbophilic Additions and Organocuprate Chemistry

Carbophilic additions of organocuprates to 1,3-thiazole-5(4H)-thiones result in 4,5-dihydro-1,3-thiazole-5-thiols, highlighting the compound's potential in nuanced synthetic pathways involving organometallic chemistry (Jenny, Wipf, & Heimgartner, 1986).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques offer an efficient method for generating 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines from ω-thioamidoalcohols, demonstrating the compound's adaptability to modern, rapid synthesis methods (Orelli et al., 2020).

Anticancer and Antimicrobial Potential

Synthesis and evaluation of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones derived from 1,2,4-triazole-3(5)-thiol interactions reveal potential anticancer applications against various cancer cell lines, indicating the broader biological and medicinal relevance of this chemical structure (Lesyk et al., 2007).

Synthesis and Antimicrobial Evaluation

The creation of new 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-Narylacetamides showcased good yield and displayed notable in vitro antibacterial and antifungal activity, broadening the scope of the compound's applications in developing new antimicrobial agents (Lobo et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOKMYNAYRKCND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563923 |

Source

|

| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol | |

CAS RN |

88871-84-5 |

Source

|

| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

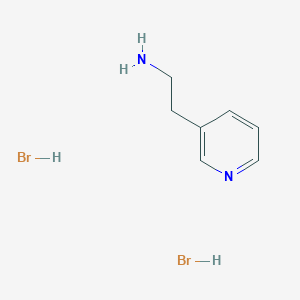

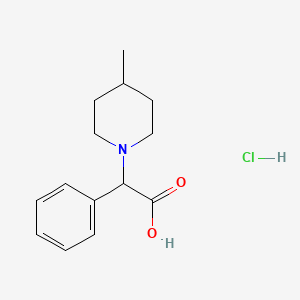

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

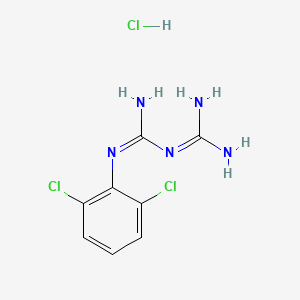

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)